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Compound of Interest

Compound Name: (Bromoethynyl)benzene

Cat. No.: B1266612

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
(bromoethynyl)benzene (phenylbromoacetylene), a valuable reagent in organic synthesis,
particularly in cross-coupling reactions and the synthesis of complex aromatic systems. The
following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The empirical formula for (bromoethynyl)benzene is CsHsBr, with a molecular weight of
181.03 g/mol .[1] The spectroscopic data presented below are crucial for the identification and
characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The *H NMR spectrum of (bromoethynyl)benzene is characterized by
signals in the aromatic region, corresponding to the phenyl protons.

Chemical Shift (6) ppm Multiplicity Assignment
7.47-7.44 m 2H, Phenyl-H
7.37-7.29 m 3H, Phenyl-H
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Note: Data obtained in CDCIs at 400 MHz.

13C NMR (Carbon-13 NMR): The 3C NMR spectrum provides information on the carbon
framework of the molecule.

Chemical Shift (8) ppm Assighment

132.3 Phenyl C-H

129.5 Phenyl C-H

128.6 Phenyl C-H

122.1 Phenyl C (ipso to ethynyl)
81.3 C=C-Br

56.4 C-Br

Note: As direct experimental data for the 3C NMR of (bromoethynyl)benzene is not readily
available in the public domain, these values are estimated based on spectral data of closely
related compounds such as other phenylacetylenes and bromoalkynes.

Infrared (IR) Spectroscopy

The IR spectrum of (bromoethynyl)benzene displays characteristic absorption bands for its
functional groups.

Frequency (cm™?) Vibration Intensity
~3100-3000 C-H Aromatic Stretch Medium

~2200 C=C Stretch Medium-Weak
~1600-1450 C=C Aromatic Ring Stretch Medium-Strong

Mass Spectrometry (MS)

The mass spectrum of (bromoethynyl)benzene provides information about its molecular
weight and fragmentation pattern. The presence of bromine is indicated by the characteristic
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M+2 isotopic peak.

m/z Relative Intensity Assignment

[M+2]*e (Molecular ion with

182 High 1)

180 High [M]*e (Molecular ion with 7°Br)
101 High [CsHs]* (Loss of Br)

75 Medium [CeHs]*

51 Medium [CaHs]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are intended as a guide and may be adapted based on the specific instrumentation
and experimental conditions.

NMR Spectroscopy (*H and *3C)

1. Sample Preparation:

o Accurately weigh approximately 10-20 mg of (bromoethynyl)benzene for *H NMR (or 50-
100 mg for 3C NMR) into a clean, dry vial.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

« Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,
dry 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:
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e The NMR spectra should be recorded on a spectrometer operating at a field strength of 400
MHz or higher.

« Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCls.
» Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
e For1H NMR:

o Acquire the spectrum using a standard single-pulse experiment.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-2 seconds, and 8-16 scans.

e For 13C NMR:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio (typically 1024 or more).

3. Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
e Apply baseline correction to obtain a flat baseline.

o Reference the spectrum to the TMS signal at 0.00 ppm.

e For 'H NMR, integrate the signals to determine the relative number of protons.

« ldentify and report the chemical shifts (8) in parts per million (ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):
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e Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth
dampened with a suitable solvent (e.qg., isopropanol) and allowing it to dry completely.

e Place a small drop of liquid (bromoethynyl)benzene directly onto the center of the ATR
crystal.

 If using a pressure arm, apply gentle and even pressure to ensure good contact between the
sample and the crystal.

2. Instrument Setup and Data Acquisition:

e Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from
the sample spectrum to remove contributions from the atmosphere (e.g., CO2z and water
vapor).

e Place the prepared sample in the instrument's sample compartment.

e Acquire the sample spectrum over the desired range (typically 4000-400 cm™1).

o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
3. Data Processing:

e The instrument software will automatically subtract the background spectrum from the
sample spectrum.

« ldentify the wavenumbers (in cm~1) of the major absorption bands.

Analyze the spectrum to assign the observed bands to specific molecular vibrations.

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography - GC):

e Prepare a dilute solution of (bromoethynyl)benzene in a volatile organic solvent (e.g.,
dichloromethane or hexane) at a concentration of approximately 10-100 pg/mL.

e Inject a small volume (e.g., 1 yL) of the solution into the GC-MS system.
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o The GC will separate the components of the sample, with (bromoethynyl)benzene eluting
at a characteristic retention time.

2. Instrument Setup and Data Acquisition:

e Use a GC equipped with a capillary column suitable for the analysis of aromatic compounds
(e.g., a 5% phenyl-methylpolysiloxane column).

o Set the GC oven temperature program to ensure good separation and peak shape. A typical
program might start at 50°C and ramp up to 250°C.

e The mass spectrometer should be operated in electron ionization (EI) mode with a standard
electron energy of 70 eV.

e Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-
250).

3. Data Processing:

« |dentify the peak in the total ion chromatogram (TIC) corresponding to
(bromoethynyl)benzene.

o Extract the mass spectrum for this peak.

« ldentify the molecular ion peak ([M]*¢) and the [M+2]** peak, confirming the presence of one
bromine atom.

» Analyze the fragmentation pattern to identify the major fragment ions and propose their
structures.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to
confirm the structure of (bromoethynyl)benzene.
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Caption: Workflow for the structural elucidation of (bromoethynyl)benzene using MS, IR, and
NMR data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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